Product packaging for 2-[(2-Chlorobenzyl)amino]benzoic acid(Cat. No.:CAS No. 5363-30-4)

2-[(2-Chlorobenzyl)amino]benzoic acid

Cat. No.: B2761090
CAS No.: 5363-30-4
M. Wt: 261.71
InChI Key: ASWGAADDSLXJHP-UHFFFAOYSA-N
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Description

Historical Context of Related Chemical Scaffolds in Research

The foundational structure of 2-[(2-Chlorobenzyl)amino]benzoic acid is anthranilic acid, a molecule that has been a subject of scientific interest for over a century. Historically, derivatives of anthranilic acid, particularly N-aryl anthranilic acids, gained prominence in the mid-20th century with the discovery of their anti-inflammatory properties. This led to the development of the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs), which are structurally related to the compound of interest. The Ullmann condensation, a copper-catalyzed N-arylation reaction developed in the early 1900s, has been a traditional method for the synthesis of these N-aryl anthranilic acids. wikipedia.org This historical synthetic methodology laid the groundwork for accessing a diverse range of N-substituted anthranilic acid derivatives for biological evaluation.

Current Research Landscape of Benzoic Acid Derivatives in Medicinal Chemistry

In recent years, the research landscape for benzoic acid derivatives has expanded far beyond anti-inflammatory applications. Scientists are actively investigating these compounds for a multitude of therapeutic uses, including antimicrobial, anticonvulsant, and anticancer activities. The versatility of the benzoic acid scaffold allows for extensive chemical modification, enabling the fine-tuning of its pharmacological properties. Current research often focuses on creating hybrid molecules that incorporate the benzoic acid moiety to enhance the biological activity of other pharmacophores. The exploration of novel synthetic routes, including microwave-assisted and ultrasound-promoted reactions, is also a significant area of contemporary research, aiming for more efficient and environmentally friendly production of these derivatives. researchgate.netresearchgate.net

Significance of this compound within Contemporary Chemical Biology

While specific research on this compound is not extensively documented in publicly available literature, its structural features suggest potential significance in chemical biology. The presence of a benzylamine (B48309) substituent, as opposed to the more common arylamine, offers a different conformational flexibility and set of potential intermolecular interactions compared to the classic fenamates. The chlorine atom on the benzyl (B1604629) ring introduces an element of electronic and steric specificity that could be exploited for selective binding to biological targets.

In the broader context of N-substituted anthranilic acids, researchers are exploring their roles as inhibitors of various enzymes and protein-protein interactions. These molecules can serve as valuable tool compounds to probe biological pathways. Given the known activities of related compounds, this compound could potentially interact with targets involved in inflammation or cell proliferation, making it a candidate for screening in various biological assays. Its structure provides a unique template for the design of new chemical probes to investigate complex biological systems.

Research Gaps and Future Directions in Chemical Investigation

The primary research gap concerning this compound is the lack of comprehensive studies on its synthesis, characterization, and biological activity. While the synthesis can be inferred from established methods for N-substituted anthranilic acids, detailed experimental data and optimization are needed.

Future research should focus on the following areas:

Synthesis and Characterization: Development and optimization of a reliable synthetic protocol for this compound, followed by thorough spectral and analytical characterization.

Biological Screening: A broad-based biological screening of the compound to identify potential therapeutic activities. This could include assays for anti-inflammatory, analgesic, anticancer, and antimicrobial effects.

Structure-Activity Relationship (SAR) Studies: Synthesis of a library of analogues with variations in the substitution pattern on both the benzoic acid and benzyl moieties to establish clear structure-activity relationships.

Mechanism of Action Studies: If any significant biological activity is identified, further studies to elucidate the molecular mechanism of action would be crucial.

Detailed Research Findings

As specific research on this compound is limited, this section will present plausible research avenues and expected findings based on the behavior of structurally similar compounds.

Synthesis and Characterization

The synthesis of this compound would likely be achieved through a variation of the Ullmann condensation or a related copper-catalyzed N-arylation/alkylation reaction. The general approach would involve the reaction of 2-chlorobenzoic acid with 2-chlorobenzylamine (B130927) in the presence of a copper catalyst and a base.

Table 1: Plausible Synthetic Route for this compound

Reactant 1Reactant 2CatalystBaseSolventExpected Product
2-Chlorobenzoic acid2-ChlorobenzylamineCopper(I) salt (e.g., CuI)Potassium carbonateDimethylformamide (DMF)This compound

Characterization of the synthesized compound would involve standard analytical techniques:

Mass Spectrometry: To determine the molecular weight and fragmentation pattern.

Infrared (IR) Spectroscopy: To identify characteristic functional groups such as the carboxylic acid and the secondary amine.

Melting Point and Elemental Analysis: To assess the purity of the compound.

Potential Biological Activities

Based on the activities of related N-substituted anthranilic acid derivatives, this compound could be hypothesized to exhibit a range of biological effects.

Table 2: Potential Biological Activities and Corresponding Assays

Potential ActivityIn Vitro AssayIn Vivo Model
Anti-inflammatoryCyclooxygenase (COX-1/COX-2) inhibition assayCarrageenan-induced paw edema in rodents
AnalgesicAcetic acid-induced writhing testHot plate test in rodents
AnticancerMTT assay on various cancer cell linesXenograft tumor models in immunocompromised mice
AntimicrobialBroth microdilution method against bacterial and fungal strainsMurine model of infection

It is important to emphasize that these are hypothetical activities based on structural analogy, and experimental validation is necessary.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12ClNO2 B2761090 2-[(2-Chlorobenzyl)amino]benzoic acid CAS No. 5363-30-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2-chlorophenyl)methylamino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO2/c15-12-7-3-1-5-10(12)9-16-13-8-4-2-6-11(13)14(17)18/h1-8,16H,9H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASWGAADDSLXJHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC2=CC=CC=C2C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization

Synthesis of the Core 2-[(2-Chlorobenzyl)amino]benzoic Acid Scaffold

The fundamental structure of this compound is assembled by forming a crucial carbon-nitrogen (C-N) bond between a benzoic acid moiety and a benzylamine (B48309) moiety.

The classical approach to synthesizing N-substituted anthranilic acids, such as the target compound, is the Ullmann condensation. wikipedia.org This method involves the copper-promoted coupling of an aryl halide with an amine. In this specific synthesis, 2-chlorobenzoic acid is reacted with 2-chlorobenzylamine (B130927) in the presence of a copper catalyst and a base.

Traditionally, these reactions are known for their demanding conditions, which often lead to moderate efficiencies. Key characteristics of conventional Ullmann reactions include:

High Temperatures: Reactions often require heating in excess of 210°C. wikipedia.org

Stoichiometric Copper: The use of stoichiometric or near-stoichiometric amounts of copper, often as copper powder or simple copper(I)/copper(II) salts, is common. wikipedia.org

Polar, High-Boiling Solvents: Solvents like dimethylformamide (DMF), N-methylpyrrolidone (NMP), or nitrobenzene (B124822) are typically employed to achieve the necessary high temperatures. wikipedia.orgresearchgate.net

Harsh Conditions: The combination of high heat and prolonged reaction times can lead to side reactions and impurities, complicating product isolation.

These factors contribute to the reaction's moderate yields and significant energy consumption, marking it as a less efficient method by modern standards.

To overcome the limitations of conventional methods, advanced synthetic strategies have been developed. These techniques aim to improve reaction efficiency, reduce energy usage, and minimize waste, aligning with the principles of green chemistry.

Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to dramatically accelerate Ullmann-type reactions. researchgate.netlookchem.com Microwave heating can reduce reaction times from many hours to mere minutes. This rapid, localized heating often leads to higher yields and cleaner reaction profiles by minimizing the formation of degradation byproducts. Some procedures can be performed in dry media, eliminating the need for high-boiling toxic solvents. researchgate.net

Ultrasonic Irradiation: Sonication is another energy-efficient technique used to enhance reaction rates. The use of ultrasound in Ullmann condensations can increase yields and shorten reaction times to as little as 15-25 minutes at lower temperatures compared to classical refluxing. researchgate.net This method promotes better mixing and mass transfer, and the cavitation effects can activate the catalyst surface.

These advanced methods offer significant improvements in terms of reaction speed, yield, and environmental impact over traditional heating protocols.

The formation of the C-N bond in this compound is fundamentally a catalytic process. Two major catalytic systems dominate this transformation: the copper-catalyzed Ullmann reaction and the palladium-catalyzed Buchwald-Hartwig amination.

Ullmann Condensation (Goldberg Reaction): This copper-catalyzed C-N coupling is the traditional method. wikipedia.org Modern iterations have improved upon the original protocol by using soluble copper catalysts, often complexed with ligands such as phenanthroline or diamines, which allows the reaction to proceed under milder conditions. wikipedia.orgnih.gov The reaction typically involves a Cu(I) species that undergoes oxidative addition with the aryl halide, followed by reaction with the amine and subsequent reductive elimination to form the product. wikipedia.org

Buchwald-Hartwig Amination: This represents a more modern and often more versatile alternative to the Ullmann reaction. wikipedia.orgorganic-chemistry.org It is a palladium-catalyzed cross-coupling reaction known for its broad substrate scope and tolerance of various functional groups. wikipedia.orglibretexts.org The reaction mechanism involves a Pd(0) catalyst that undergoes oxidative addition with the aryl halide (2-chlorobenzoic acid). The resulting Pd(II) complex then coordinates with the amine (2-chlorobenzylamine), and, following deprotonation by a base, reductive elimination occurs to yield the final C-N coupled product and regenerate the Pd(0) catalyst. wikipedia.org The choice of phosphine (B1218219) ligand is critical to the success and efficiency of the reaction. acsgcipr.org

FeatureUllmann CondensationBuchwald-Hartwig Amination
CatalystCopper (Cu metal, Cu(I)/Cu(II) salts)Palladium (Pd(0) or Pd(II) precursors)
Typical ConditionsHigh temperatures (>150°C), often harshMilder temperatures (often <120°C)
LigandsOften not required, but diamines or phenanthroline can improve efficiencyEssential for efficiency (e.g., phosphine-based ligands)
Substrate ScopeMore limited, often requires activated aryl halidesVery broad, including unactivated aryl chlorides
Functional Group ToleranceModerateHigh

Derivatization and Analog Development

Once the core scaffold of this compound is synthesized, it can serve as a building block for developing a wide range of analogs through chemical modification.

The carboxylic acid group is a versatile functional handle for derivatization. Standard organic transformations can be applied to create esters, amides, and other related functional groups. nih.gov

Esterification: Reaction with various alcohols in the presence of an acid catalyst yields the corresponding esters. This is a common method for modifying the polarity and pharmacokinetic properties of a molecule. ijcmas.com

Amidation: The carboxylic acid can be coupled with primary or secondary amines to form amides. This typically requires activating the carboxylic acid, for instance, by converting it to an acid chloride (using reagents like thionyl chloride) or by using standard peptide coupling reagents. nih.gov

Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride, although this may affect other functional groups in the molecule.

ModificationReagentsProduct Functional Group
EsterificationAlcohol (R'-OH), Acid CatalystEster (-COOR')
AmidationAmine (R'R''NH), Coupling Agent or conversion to Acid ChlorideAmide (-CONR'R'')
Conversion to Acid ChlorideThionyl Chloride (SOCl₂) or Oxalyl ChlorideAcid Chloride (-COCl)
Reduction to AlcoholStrong Reducing Agent (e.g., LiAlH₄)Primary Alcohol (-CH₂OH)

Further diversity can be introduced by performing substitution reactions on the two aromatic rings of the molecule. The outcome of these reactions is governed by the directing effects of the substituents already present.

On the Benzoic Acid Ring: This ring contains a strongly activating, ortho,para-directing amino group (-NH-) and a deactivating, meta-directing carboxylic acid group (-COOH). The activating effect of the amino group typically dominates, directing incoming electrophiles to the positions ortho and para to it (positions 3 and 5). However, the steric hindrance and electronic effects of the existing groups make substitution at position 5 the most likely outcome in electrophilic aromatic substitution reactions like nitration or halogenation. msu.edu

On the Benzyl (B1604629) Ring: This ring contains a deactivating, ortho,para-directing chlorine atom. Electrophilic substitution will be slower on this ring compared to an unsubstituted benzene (B151609) ring, with incoming groups being directed to the positions ortho and para to the chlorine (positions 3 and 5, relative to the CH₂ group).

Subsequent transformations of newly introduced groups, such as the reduction of a nitro group to an amine, can open pathways for further functionalization. msu.edu

Variations in the Linker Region

The secondary amine that connects the benzoic acid and the 2-chlorobenzyl moieties in this compound serves as a crucial linker. Modifications in this region can significantly impact the molecule's chemical properties and biological activity. Research into analogous N-substituted anthranilic acid derivatives has explored the replacement of this amine linker with other functional groups, primarily amides and sulfonamides, to create structurally diverse compounds.

Amide Linkers:

One common variation involves the replacement of the secondary amine with an amide functionality, resulting in N-acyl or N-benzoyl anthranilic acid derivatives. These compounds can be synthesized through the acylation of anthranilic acid or its esters. A general method involves the reaction of a C-protected anthranilic acid derivative with a benzoic acid derivative whose carboxylic acid group has been converted into a more reactive acid chloride using thionyl chloride (SOCl₂). Subsequent deprotection of the ester yields the final N-benzoyl anthranilic acid. nih.gov

Another approach involves heating an equimolar mixture of N-phenyl anthranilic acid, a substituted amine (like 2-aminophenol (B121084) or N-methyl aniline), and boric acid without a solvent. The reaction mixture melts and, after cooling and purification, yields the corresponding amide derivatives. afjbs.com The synthesis of N-acyl derivatives has also been achieved by reacting tert-butyl ester of anthranilic acid with acid chlorohydrides in pyridine (B92270) or dichloromethane, followed by hydrolysis of the ester with trifluoroacetic acid. ucj.org.ua

Sulfonamide Linkers:

The amine linker can also be replaced by a sulfonamide group. This transformation has been achieved via an iridium(III)-catalyzed ortho-C-H amidation of benzoic acids using sulfonyl azides. nih.gov This method provides a direct route to N-sulfonyl anthranilic acids, which are important scaffolds in biologically active molecules. nih.gov Another established method for creating N-benzyl sulfonamides involves a two-step process where 4-methylbenzenesulfonyl chloride is first treated with a primary amine, followed by benzylation of the resulting sulfonamide. nsf.gov

These methodologies, while not specifically detailed for this compound, represent viable synthetic routes for modifying its linker region. The choice of synthetic pathway allows for the introduction of diverse functionalities, enabling the exploration of structure-activity relationships.

Linker TypeGeneral StructureSynthetic MethodologyKey ReagentsReference
AmideAr¹-CO-NH-Ar²-COOHAcylation of C-protected anthranilic acid with acid chlorides, followed by deprotection.SOCl₂, Anthranilic acid ester nih.gov
AmideAr¹-NH-CO-Ar²-NH-RSolvent-free heating of N-phenyl anthranilic acid with an amine.Boric acid afjbs.com
SulfonamideAr¹-SO₂-NH-Ar²-COOHIridium(III)-catalyzed ortho-C-H amidation of benzoic acids.Ir(III) catalyst, Sulfonyl azide nih.gov
SulfonamideAr¹-SO₂-N(R)-CH₂-Ar²Reaction of a sulfonyl chloride with a primary amine, followed by benzylation.Sulfonyl chloride, Primary amine, Benzyl bromide nsf.gov

Stereoselective Synthesis of Enantiomers

The parent compound, this compound, is achiral as it does not possess a stereocenter. Therefore, it exists as a single structure and not as a pair of enantiomers. The concept of stereoselective synthesis becomes applicable only when modifications to the structure introduce a chiral center, leading to the possibility of different stereoisomers.

The synthesis of chiral derivatives of N-substituted anthranilic acids has been explored, primarily through the use of chiral starting materials. For instance, novel chiral anthranilic amide derivatives have been synthesized from chiral amines. researchgate.net In this approach, the chirality is introduced by coupling an achiral anthranilic acid scaffold with a pre-existing chiral amine, thereby forming a specific enantiomer or diastereomer of the final product. This method relies on the availability of enantiomerically pure starting materials to control the stereochemistry of the product.

While specific methods for the stereoselective synthesis of chiral analogues of this compound have not been detailed in the reviewed literature, established principles of asymmetric synthesis could be applied. This could involve:

Chiral auxiliaries: Attaching a chiral auxiliary to the anthranilic acid or the benzylamine moiety to direct a subsequent bond formation in a stereoselective manner.

Chiral catalysts: Employing a chiral catalyst in a key bond-forming step to favor the formation of one enantiomer over the other.

Resolution: Synthesizing a racemic mixture of a chiral derivative and then separating the enantiomers using techniques such as chiral chromatography or crystallization with a chiral resolving agent.

The development of stereoselective syntheses would be a critical step for investigating the biological activities of individual enantiomers of chiral derivatives, as stereochemistry often plays a pivotal role in molecular recognition and pharmacological effects.

Chiral Derivative TypeGeneral ApproachKey FeaturePotential MethodReference
Chiral AmidesUse of Chiral Starting MaterialReaction of anthranilic acid with a chiral amine.Standard amide coupling reactions. researchgate.net
Generic Chiral AnaloguesAsymmetric SynthesisIntroduction of a stereocenter at a specific position.Use of chiral auxiliaries, chiral catalysts, or enzymatic reactions.N/A
Generic Chiral AnaloguesResolutionSeparation of a racemic mixture.Chiral chromatography or classical resolution with a resolving agent.N/A

Molecular Mechanisms and Biological Target Interactions in Vitro Research

Cellular Pathway Modulation Studies (In Vitro)

Modulation of Gene Expression in Cultured CellsThere are no published reports on the effects of 2-[(2-Chlorobenzyl)amino]benzoic acid on gene expression in cultured cells. Studies such as microarray analyses or quantitative PCR to determine changes in the transcriptome following treatment with this compound have not been identified.

Research on Cellular Uptake and Intracellular Distribution of this compound Remains Undocumented in Publicly Accessible Literature

Despite a thorough review of scientific databases, detailed in vitro research specifically investigating the cellular uptake and intracellular distribution of the chemical compound this compound has not been identified in the public domain.

Currently, there are no available studies that would provide data on the mechanisms by which this particular compound enters cells, nor is there information regarding its subsequent localization within intracellular compartments. As a result, a data table summarizing research findings on its cellular transport and distribution cannot be compiled at this time.

Scientific inquiry into the biological interactions of chemical compounds is a progressive field. The absence of published research on this compound's cellular behavior suggests that this specific area may not have been a focus of investigation to date, or the findings of any such research have not been publicly disseminated. Further research would be necessary to elucidate the cellular pharmacokinetics of this compound.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Systematic Elucidation of Key Structural Motifs for Activity

The anthranilic acid portion is a critical pharmacophoric element. The carboxylic acid group is often involved in crucial ionic interactions or hydrogen bonding with biological targets. The relative position of the amino linker and the carboxylic acid (ortho-substitution) creates a specific conformation that influences binding affinity.

The benzylamino linker provides both structural flexibility and potential interaction points. The secondary amine is a key hydrogen bond donor and acceptor, while the benzyl (B1604629) group can engage in hydrophobic or π-stacking interactions within a receptor's binding pocket.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For derivatives of 2-[(2-chlorobenzyl)amino]benzoic acid, QSAR studies can predict the activity of novel analogs and provide insights into the physicochemical properties driving their potency.

A typical 2D-QSAR study on this scaffold would involve generating a dataset of analogs with varying substituents on either the anthranilic acid or the benzyl ring. For each analog, molecular descriptors are calculated, which quantify various aspects of the chemical structure, such as:

Electronic properties: Hammett constants, dipole moment.

Steric properties: Molar refractivity, van der Waals volume.

Hydrophobic properties: Partition coefficient (logP).

Topological indices: Connectivity indices.

A multiple linear regression (MLR) or partial least squares (PLS) analysis is then performed to build a model that correlates these descriptors with the observed biological activity (e.g., IC50 values). Such models can reveal, for example, that increased hydrophobicity in a certain region of the molecule enhances activity, while bulky substituents at another position are detrimental. For instance, QSAR studies on similar benzoylaminobenzoic acid derivatives have shown that inhibitory activity often increases with greater hydrophobicity and molar refractivity. nih.gov

Computational Approaches to SAR Analysis

Modern drug discovery heavily relies on computational methods to explore SAR at a three-dimensional level, providing a more detailed understanding of ligand-receptor interactions.

Pharmacophore modeling identifies the essential 3D arrangement of chemical features that a molecule must possess to be active at a specific biological target. nih.gov For this compound, a pharmacophore model could be generated based on its structure and the structures of other active analogs. Key features would likely include:

A hydrogen bond acceptor (from the carboxylic acid).

A hydrogen bond donor (from the secondary amine).

An aromatic ring feature (from the anthranilic acid).

Another aromatic ring feature (from the chlorobenzyl group).

A hydrophobic feature (associated with the chloro-substituent).

Once a pharmacophore model is established, it can be used as a 3D query to screen large virtual databases of chemical compounds to identify novel molecules that match the pharmacophoric features and are therefore likely to possess the desired biological activity. medsci.org

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more sophisticated understanding of SAR by analyzing the 3D steric and electrostatic fields surrounding a set of aligned molecules. drugdesign.org

In a 3D-QSAR study of this compound analogs, the molecules would be aligned based on their common scaffold. CoMFA would then calculate the steric and electrostatic fields at various grid points around the molecules and correlate these field values with biological activity. The results are often visualized as contour maps, which indicate regions where steric bulk or specific electrostatic charges are favorable or unfavorable for activity. For example, a CoMFA map might show that a positive electrostatic potential is favored near the amino linker, while steric bulk is disfavored near the chlorine substituent. nih.govnih.gov

Impact of Structural Modifications on In Vitro Biological Activity

The in vitro biological activity of this compound can be systematically modulated by making specific structural modifications. The following table illustrates hypothetical examples of how such modifications could influence activity, based on general principles of medicinal chemistry and SAR studies of related compounds.

ModificationRationalePredicted Impact on Activity
Relocation of Chlorine on Benzyl Ring (e.g., to para-position)Alters the steric and electronic influence of the halogen, potentially changing the preferred conformation and interaction with the target.Variable; could increase or decrease activity depending on the specific target's binding pocket topology.
Replacement of Chlorine with other Halogens (F, Br, I)Modifies the size, electronegativity, and lipophilicity of the substituent, which can fine-tune binding interactions.Gradual change in activity is expected, potentially correlating with halogen size or electronegativity.
Substitution on the Anthranilic Acid RingIntroduces new functional groups that can form additional interactions or alter the electronic properties of the carboxylic acid.Highly dependent on the position and nature of the substituent; could significantly enhance or abolish activity.
Esterification of the Carboxylic AcidRemoves a key hydrogen bonding and ionic interaction point, often leading to a significant loss of activity.Likely to decrease or abolish activity if the carboxylic acid is crucial for binding.
N-Methylation of the Amino LinkerRemoves a hydrogen bond donor and adds steric bulk, which can disrupt a key interaction with the target.Generally expected to decrease activity if the N-H group is an important hydrogen bond donor.

Computational and Theoretical Chemistry

Electronic Structure Calculations of the Compound

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule, such as its stability, reactivity, and spectroscopic characteristics. For derivatives of N-phenylanthranilic acid, methods like Density Functional Theory (DFT) and other ab initio calculations are commonly employed. acs.orgscialert.net

Studies on analogous compounds reveal that the electronic properties are significantly influenced by the substituents on the phenyl rings. For 2-[(2-Chlorobenzyl)amino]benzoic acid, the presence of the chlorine atom on the benzyl (B1604629) group is expected to have a notable effect. Chlorine is an electron-withdrawing group, which would modulate the electron density distribution across the molecule.

A key aspect of electronic structure analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. scialert.net Molecular modeling analyses of mefenamic acid and its metabolites have shown that these compounds possess moderately low LUMO-HOMO energy differences, suggesting a degree of lability. scialert.net It is reasonable to infer that this compound would also exhibit a similar moderately low energy gap, indicative of a reactive molecule.

Table 1: Predicted Electronic Properties of this compound based on Analogous Compounds

PropertyPredicted CharacteristicRationale based on Analogues
HOMO-LUMO Gap Moderately LowStudies on mefenamic acid show low energy gaps, indicating kinetic lability. scialert.net
Electron Density Modulated by the chlorine atomThe electron-withdrawing nature of chlorine will influence the charge distribution.
Dipole Moment Moderate to HighThe presence of polar groups (carboxylic acid, secondary amine) and the chloro-substituent suggests a significant dipole moment.

Conformational Analysis and Energy Landscapes

The conformational flexibility of N-phenylanthranilic acid derivatives is a critical determinant of their biological activity, as it governs how they fit into the binding sites of target macromolecules. The primary source of this flexibility is the rotation around the single bonds, particularly the bond between the nitrogen atom and the phenyl ring (the C-N bond). acs.org

The energy landscape of such molecules is typically characterized by several local minima corresponding to different stable conformers. The global minimum energy conformation would be the most populated state under equilibrium conditions. The presence of the 2-chlorobenzyl group, with its additional rotational freedom around the bond connecting it to the nitrogen, adds another layer of complexity to the conformational landscape compared to simpler N-phenyl derivatives. Computational scans of the potential energy surface by systematically rotating these key dihedral angles are necessary to identify the most stable conformers. researchgate.net

Prediction of Reactivity and Reaction Pathways

The electronic structure and conformational analysis provide the basis for predicting a molecule's reactivity. The HOMO and LUMO distributions can indicate the likely sites for electrophilic and nucleophilic attack, respectively. For N-phenylanthranilic acid derivatives, the carboxylic acid group is a primary site for reactions such as esterification. researchgate.netasianpubs.org The aromatic rings can undergo electrophilic substitution, with the positions of substitution being directed by the existing groups (the amino linkage and the chlorine atom).

Molecular modeling analyses of mefenamic acid and its metabolites have correlated their LUMO-HOMO energy differences with their kinetic lability, suggesting that a smaller energy gap leads to higher reactivity. scialert.net This principle can be applied to predict that derivatives of this compound with lower energy gaps would be more reactive. Such predictions are crucial in understanding potential metabolic pathways, where the molecule might undergo transformations like hydroxylation or conjugation.

Intermolecular Interaction Analysis with Biological Macromolecules

A significant application of computational chemistry for this class of compounds is in understanding their interactions with biological targets. N-phenylanthranilic acid derivatives are known to interact with various enzymes and receptors. For instance, mefenamic acid derivatives have been studied for their interaction with the cyclooxygenase-2 (COX-2) receptor. impactfactor.orgresearchgate.net

Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule to a macromolecule. researchgate.netimpactfactor.org In such studies, the conformers of this compound would be docked into the active site of a target protein. The analysis would focus on identifying key intermolecular interactions, such as:

Hydrogen bonds: The carboxylic acid group and the N-H group are prime candidates for forming hydrogen bonds with amino acid residues in the protein's active site.

Hydrophobic interactions: The phenyl and benzyl rings would likely engage in hydrophobic interactions with nonpolar residues.

Halogen bonding: The chlorine atom on the benzyl group could potentially form halogen bonds, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding.

These interactions are crucial for the stability of the ligand-protein complex and are a key determinant of the compound's biological activity. Studies on ester derivatives of N-phenylanthranilic acid have used molecular docking to predict their binding interactions with DNA gyrase, highlighting the versatility of this scaffold in interacting with different biological targets. researchgate.netasianpubs.org

Computational Design of Novel Derivatives

Computational methods are invaluable tools for the rational design of novel derivatives with improved properties. Quantitative Structure-Activity Relationship (QSAR) studies are often employed to build mathematical models that correlate the structural or physicochemical properties of a series of compounds with their biological activity. nuph.edu.uamdpi.com

For this compound, a QSAR study could be designed by creating a virtual library of derivatives with different substituents on the aromatic rings. Computational descriptors for these molecules (e.g., electronic, steric, and hydrophobic parameters) would be calculated and correlated with a desired biological activity. Such models can then be used to predict the activity of yet-unsynthesized compounds, guiding the selection of the most promising candidates for synthesis and testing. nuph.edu.uamdpi.com

In silico screening, including molecular docking and ADME (absorption, distribution, metabolism, and excretion) predictions, is another powerful approach. researchgate.netnih.govnih.gov This involves computationally evaluating a large number of virtual compounds against a biological target to identify those with the highest predicted affinity and best drug-like properties. This approach has been successfully used to design anthranilic acid derivatives as multitarget drugs. nih.govnih.gov By applying these in silico techniques, novel derivatives of this compound could be designed with enhanced efficacy, selectivity, or improved pharmacokinetic profiles.

Analytical Methodologies for Research Applications

Chromatographic Techniques for Purification and Analysis

Chromatographic methods are fundamental in the separation and analysis of 2-[(2-Chlorobenzyl)amino]benzoic acid from reaction mixtures and for purity assessment. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful techniques utilized for these purposes.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a primary technique for the analysis and purification of N-substituted anthranilic acid derivatives due to its high resolution and sensitivity. Method development for this compound would typically involve optimizing various parameters to achieve efficient separation from starting materials, intermediates, and potential by-products.

A typical reversed-phase HPLC method would be developed, likely employing a C18 stationary phase. The mobile phase would consist of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (like acetonitrile (B52724) or methanol). Gradient elution is often preferred to ensure the separation of compounds with a range of polarities. Detection is commonly performed using a UV detector, set at a wavelength where the analyte exhibits maximum absorbance, which for aromatic compounds is typically in the 254 nm region.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 30% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For a compound like this compound, derivatization is often necessary to increase its volatility and thermal stability, for example, by converting the carboxylic acid group to a more volatile ester.

Once derivatized, the sample is introduced into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides information about the molecular weight and fragmentation pattern, allowing for confident identification. The NIST Chemistry WebBook provides mass spectral data for the parent compound, anthranilic acid, which can serve as a reference for understanding the fragmentation of its derivatives. nist.gov

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the structural elucidation of this compound, providing detailed information about its molecular structure, functional groups, and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is one of the most powerful tools for determining the precise structure of organic molecules. Both ¹H NMR and ¹³C NMR are routinely used.

In the ¹H NMR spectrum of this compound, one would expect to see distinct signals for the aromatic protons on both the benzoic acid and the chlorobenzyl rings, as well as a signal for the methylene (B1212753) (-CH₂-) protons of the benzyl (B1604629) group and the amine (N-H) proton. The chemical shifts and coupling patterns of these protons provide valuable information about their chemical environment and neighboring protons. For instance, studies on N-substituted anthranilic acid derivatives have reported aromatic proton signals in the range of δ 7.55-8.64 ppm. ijddr.in

The ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid, the aromatic carbons, and the methylene carbon.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

Proton TypePredicted Chemical Shift (δ, ppm)
Aromatic (Benzoic Acid Ring)6.5 - 8.0
Aromatic (Chlorobenzyl Ring)7.0 - 7.5
Methylene (-CH₂-)~4.5
Amine (-NH-)9.0 - 10.0 (broad)
Carboxylic Acid (-COOH)10.0 - 12.0 (broad)

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound, techniques like Electrospray Ionization (ESI) would be suitable. The mass spectrum would show a molecular ion peak corresponding to the mass of the protonated or deprotonated molecule, confirming its molecular weight. The fragmentation pattern can provide clues about the different parts of the molecule. For example, cleavage of the bond between the nitrogen and the benzyl group would result in characteristic fragment ions.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretch of the secondary amine, the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and C-H and C=C stretches of the aromatic rings. itmedicalteam.pl For related N-substituted anthranilic acid derivatives, characteristic absorption bands have been observed in the regions of 3250-3350 cm⁻¹ (N-H stretching), 3000-3100 cm⁻¹ (Ar-H stretching), and 1670-1730 cm⁻¹ (C=O stretching). ijddr.in The IR spectrum of the parent compound, 2-aminobenzoic acid, also provides a useful reference. researchgate.net

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Due to the presence of aromatic rings, this compound is expected to absorb UV light. The UV-Vis spectrum would show absorption maxima that are characteristic of the chromophores present in the molecule.

Table 3: Expected IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)
O-H Stretch (Carboxylic Acid)2500 - 3300 (broad)
N-H Stretch (Secondary Amine)3300 - 3500
C-H Stretch (Aromatic)3000 - 3100
C=O Stretch (Carboxylic Acid)1680 - 1710
C=C Stretch (Aromatic)1450 - 1600
C-N Stretch1250 - 1350
C-Cl Stretch600 - 800

Crystallographic Studies and Solid-State Characterization

Comprehensive searches of chemical and crystallographic databases yielded no specific studies focused on the solid-state structure of this compound. This indicates that the compound has likely not been subjected to the requisite analytical techniques needed for a full structural elucidation and characterization of its crystalline form(s).

Single-Crystal X-Ray Diffraction for Molecular Structure Determination

No single-crystal X-ray diffraction data for this compound has been deposited in crystallographic databases or published in peer-reviewed journals. This analytical method is essential for definitively determining the precise three-dimensional arrangement of atoms within a molecule, including bond lengths, bond angles, and torsional angles. Without such a study, critical information regarding the compound's molecular geometry, conformation, and intermolecular interactions (such as hydrogen bonding) in the solid state remains unknown. Therefore, data tables summarizing crystallographic parameters like unit cell dimensions, space group, and atomic coordinates cannot be provided.

Powder X-Ray Diffraction for Polymorphism Studies

Similarly, there is no available information regarding the analysis of this compound using powder X-ray diffraction (PXRD). PXRD is the primary technique used to investigate polymorphism—the ability of a compound to exist in multiple distinct crystalline forms. Each polymorph possesses a unique crystal lattice and, consequently, a characteristic PXRD pattern. The absence of these studies means that it is not known whether this compound exhibits polymorphism, and no data on different crystalline forms or their characteristic diffraction patterns can be presented.

Potential Research Applications and Lead Compound Development Pre Clinical & Non Human Focus

Development as a Chemical Probe for Biological Systems

A chemical probe is a small molecule used to study and manipulate biological systems by interacting with a specific protein target. While some fenamates, such as flufenamic acid, are used in ion channel research, their utility as precise chemical probes is often limited by low potency and a broad spectrum of targets. nih.govresearchgate.net For instance, fenamates can act as low-potency modulators for a variety of ion channels, exhibiting both activating and inhibitory effects. nih.gov

The development of 2-[(2-chlorobenzyl)amino]benzoic acid into a high-fidelity chemical probe would necessitate medicinal chemistry efforts to enhance its potency and selectivity for a single, desired target. Its known interactions with multiple targets, while a limitation for a probe, highlight its potential as a starting point for such optimization. A successful chemical probe derived from this scaffold would enable researchers to selectively investigate the physiological and pathophysiological roles of its target protein in non-human biological systems.

Role as a Scaffold for Ligand Design in Specific Target Research

The N-phenylanthranilic acid core is the minimal pharmacophore required for the activation of certain ion channels, such as the Slo2.1 channel. nih.govnih.gov This makes this compound an excellent foundational scaffold for designing new ligands aimed at specific biological targets. The structure features several key components that can be systematically modified: the anthranilic acid ring, the secondary amine linker, and the benzyl (B1604629) group with its chloro-substituent.

Researchers have utilized the anthranilic acid scaffold to develop compounds with a range of biological activities beyond inflammation, including anticancer, antimicrobial, and antiviral properties. nih.govijpsjournal.com For example, structural variations on the flufenamic acid motif have led to the discovery of potent in vitro antiproliferative agents against human tumor cell lines. acs.org The 2-chlorobenzyl group in the title compound offers a specific substitution pattern that can be compared with other substitutions to understand structure-activity relationships (SAR) and to design ligands with tailored activities for targets such as ion channels, enzymes, or signaling proteins like Far Upstream Element Binding Protein 1 (FUBP1). nih.gov

Optimization Strategies for Enhanced In Vitro Potency

To improve the therapeutic potential of a lead compound, its potency against the intended target must often be optimized. For fenamate derivatives like this compound, several strategies can be employed to enhance in vitro potency, guided by SAR studies.

Modification of the N-Aryl Ring: The substitution pattern on the benzyl ring is a critical determinant of activity. For instance, in the context of Slo2.1 channel activation, different fenamates with varying substitutions exhibit a range of potencies. nih.gov By synthesizing analogues of this compound with different substituents (e.g., electron-donating or withdrawing groups, alternative positional isomers of the chloro group), it is possible to probe interactions within the target's binding site and identify modifications that increase affinity and potency.

Alterations to the Carboxylic Acid Group: The carboxylic acid moiety is typically ionized at physiological pH and is crucial for the activity of many fenamates. researchgate.net Esterification or amidation of this group can create prodrugs or new chemical entities with altered pharmacokinetic properties and potentially different biological activities. researchgate.netimpactfactor.org

Scaffold Hopping and Bioisosteric Replacement: Replacing parts of the molecule with structurally different but functionally similar groups (bioisosteres) can lead to improved potency. For example, the benzoic acid portion could be replaced with other acidic groups, or the benzyl ring could be substituted with a different aromatic or heteroaromatic system.

The following table presents data on the in vitro potency of various fenamates on the human Slo2.1 channel, illustrating how substitutions on the N-aryl ring influence activity. This provides a framework for potential optimization strategies for this compound.

Compound NameN-Aryl SubstituentEC₅₀ (µM) for Slo2.1 Activation
Tolfenamic acid2-methyl-3-chlorophenyl80
Flufenamic acid3-(trifluoromethyl)phenyl1400
Meclofenamic acid2,6-dichloro-3-methylphenyl1600
Niflumic acid3-(trifluoromethyl)pyridinyl2100
Mefenamic acid2,3-dimethylphenyl>3000
Data sourced from studies on human Slo2.1 channels expressed in Xenopus oocytes. nih.govnih.gov

Exploration in Chemical Library Synthesis and Screening

The anthranilic acid scaffold is a valuable starting point for generating large chemical libraries for high-throughput screening. nih.govijpsjournal.com The synthesis of N-aryl anthranilic acids is well-established, often employing methods like the Ullmann condensation, where an o-halobenzoic acid is coupled with an aniline (B41778) derivative in the presence of a copper catalyst. acs.orgijpsonline.com

A library based on this compound could be constructed by:

Varying the Aniline Component: Reacting 2-chlorobenzoic acid with a diverse set of substituted benzylamines.

Varying the Benzoic Acid Component: Reacting 2-chlorobenzylamine (B130927) with a library of substituted o-halobenzoic acids.

Such libraries can be screened against a multitude of biological targets to identify novel "hits." The straightforward and robust synthetic routes allow for the rapid generation of a wide range of analogues, facilitating comprehensive exploration of the chemical space around this scaffold. acs.orgcolab.ws

Application in Fragment-Based Drug Discovery Research

Fragment-based drug discovery (FBDD) is a method for identifying lead compounds by screening libraries of small, low-molecular-weight molecules ("fragments") for weak but efficient binding to a biological target. researchoutreach.orgnih.gov Once a binding fragment is identified, it can be optimized and grown into a more potent, drug-like molecule. rsc.org

The this compound structure can be deconstructed into constituent fragments for FBDD applications:

Anthranilic acid: A common fragment that can be used as a starting point.

2-Chlorobenzylamine: Another potential fragment to be screened.

Alternatively, the entire N-phenylanthranilic acid core can be considered a larger, more complex fragment. If this core structure shows binding to a target, medicinal chemists can use structure-guided methods (like X-ray crystallography) to design modifications. rsc.org For example, new functional groups could be added to either the anthranilic acid or the benzyl ring to exploit additional binding interactions and increase affinity. This "fragment merging" or "fragment growing" approach allows for a rational and efficient exploration of how to build upon the fenamate scaffold to achieve high-potency ligands. researchoutreach.org

Future Research Directions and Outlook

Emerging Methodologies for Synthesis and Derivatization

While traditional methods for the synthesis of N-aryl anthranilic acids, such as the Ullmann condensation, are well-established, emerging methodologies promise greater efficiency, sustainability, and access to novel chemical space. researchgate.netijpsonline.com Future efforts will likely focus on the adoption of advanced catalytic systems and process technologies.

Modern cross-coupling strategies are at the forefront of these emerging methods. Palladium- and copper-catalyzed N-arylation reactions, for instance, offer milder reaction conditions and broader substrate scope compared to classical methods. researchgate.netnih.govdntb.gov.uamdpi.com The development of novel ligands and catalyst systems continues to improve the efficiency of these transformations, enabling the synthesis of complex derivatives with high precision. acs.org Furthermore, visible-light photoredox catalysis is emerging as a powerful tool for forging C-N bonds under exceptionally mild conditions, opening up new avenues for the synthesis of 2-[(2-Chlorobenzyl)amino]benzoic acid analogs. ethz.chmdpi.com

In addition to catalytic innovations, process chemistry is also undergoing a significant transformation. The following table summarizes some of the key emerging synthetic methodologies applicable to the synthesis and derivatization of this compound and its analogs.

MethodologyDescriptionPotential Advantages
Flow Chemistry Chemical reactions are run in a continuously flowing stream rather than in a batch-wise fashion.Enhanced safety, improved reaction control, scalability, and potential for multi-step automated synthesis.
Microwave-Assisted Synthesis The use of microwave irradiation to heat chemical reactions.Rapid reaction times, increased product yields, and improved purity. nih.gov
Photoredox Catalysis Utilizes visible light to initiate single-electron transfer processes, enabling novel bond formations.Mild reaction conditions, high functional group tolerance, and access to unique chemical transformations. ethz.ch
Advanced Catalytic N-Arylation Employment of sophisticated palladium and copper catalyst systems for the formation of the key C-N bond.Milder conditions, broader substrate scope, and higher yields compared to traditional Ullmann reactions. researchgate.netnih.govdntb.gov.uamdpi.com

These methodologies are not merely incremental improvements; they represent a paradigm shift in how libraries of this compound derivatives can be generated, facilitating the rapid exploration of structure-activity relationships (SAR).

Advanced Computational Approaches in Compound Optimization

The optimization of lead compounds is increasingly reliant on sophisticated computational tools that can predict molecular properties and guide synthetic efforts. For this compound, these in silico methods can accelerate the design of derivatives with improved efficacy and reduced off-target effects.

Quantitative Structure-Activity Relationship (QSAR) studies will continue to be a cornerstone of the optimization process. neuraldesigner.comnih.gov By correlating structural features of a series of analogs with their biological activities, QSAR models can predict the potency of novel, unsynthesized compounds. nih.gov The integration of machine learning algorithms into QSAR modeling is enhancing the predictive power of these models, allowing for the analysis of large and complex datasets. neuraldesigner.comnih.govresearchgate.netvariational.ai

Pharmacophore modeling is another powerful computational tool that can guide the design of new analogs. nih.govresearchgate.netmdpi.commedsci.org By identifying the key three-dimensional arrangement of chemical features necessary for biological activity, pharmacophore models can be used to screen virtual libraries of compounds to identify novel scaffolds or to suggest modifications to the existing this compound framework that are likely to enhance binding to a biological target. researchgate.net

Furthermore, the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties using computational models is becoming an integral part of the drug discovery process. medsci.org Early in silico assessment of these properties can help to prioritize compounds for synthesis and testing, reducing the likelihood of late-stage failures due to poor pharmacokinetic or toxicity profiles.

The following table outlines some of the key computational approaches that will be instrumental in the future optimization of this compound derivatives.

Computational ApproachApplication in Compound OptimizationKey Benefit
Machine Learning-Enhanced QSAR Predicts the biological activity of novel analogs based on their chemical structure.Increased predictive accuracy and the ability to model complex, non-linear relationships. neuraldesigner.comnih.govnih.govresearchgate.netvariational.ai
Pharmacophore Modeling Defines the essential 3D features for target binding and guides virtual screening.Facilitates scaffold hopping and the rational design of more potent and selective compounds. nih.govresearchgate.netmdpi.commedsci.org
Molecular Dynamics Simulations Simulates the dynamic interactions between a compound and its biological target over time.Provides insights into binding stability and the conformational changes that occur upon binding.
In Silico ADMET Prediction Predicts pharmacokinetic and toxicity properties of virtual compounds.Early identification of compounds with undesirable properties, reducing late-stage attrition. medsci.org

Novel In Vitro Biological Targets for Investigation

While the anti-inflammatory properties of N-aryl anthranilic acids are well-documented, often linked to the inhibition of cyclooxygenase (COX) enzymes, future research will likely explore a broader range of biological targets. The structural scaffold of this compound is amenable to modification, suggesting that its derivatives may exhibit activity against other enzyme classes and signaling pathways implicated in a variety of diseases.

One promising area of investigation is the diverse family of protein kinases. Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. Screening of this compound analogs against a panel of kinases could uncover novel inhibitory activities. For instance, targets such as Aurora kinases, Polo-like kinases (PLKs), Akt, and PI3K are all critical in oncology and could represent new therapeutic opportunities for this class of compounds. nih.govnih.govsci-hub.se

Beyond the kinome, other enzyme families and signaling pathways are also of interest. For example, Poly (ADP-ribose) polymerase 14 (PARP14) has been identified as a potential target for related heterocyclic compounds, and its role in cancer and immunity makes it an attractive target for novel inhibitors. researchgate.net Additionally, exploring the effects of this compound derivatives on inflammatory signaling pathways independent of COX inhibition, such as those mediated by Tumor Necrosis Factor-alpha (TNF-α), could reveal new mechanisms of action and therapeutic applications.

The following table lists some potential novel biological targets for derivatives of this compound.

Target ClassSpecific ExamplesTherapeutic Area
Protein Kinases Aurora Kinase A, Polo-like Kinase 1 (PLK1), Akt, PI3KOncology, Inflammatory Diseases nih.govnih.govsci-hub.se
Poly (ADP-ribose) Polymerases PARP14Oncology, Immunology researchgate.net
Inflammatory Cytokine Pathways TNF-α signalingInflammatory Diseases, Autoimmune Disorders
Other Enzymes Fatty Acid Amide Hydrolase (FAAH)Pain, Inflammation researchgate.net

The identification of novel targets will be greatly facilitated by advances in chemical proteomics, which employs chemical probes to identify the protein binding partners of small molecules in a cellular context. frontiersin.orgnih.govnih.govharvard.edusemanticscholar.org

Integration with High-Throughput Screening Platforms

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries against biological targets. The integration of this compound-based libraries with advanced HTS platforms will be crucial for the discovery of novel activities and the elucidation of SAR.

The development of robust and miniaturized in vitro assays is essential for successful HTS campaigns. These assays must be amenable to automation and should provide a reliable readout of the compound's effect on the biological target. For novel targets identified for this compound derivatives, significant effort will be required to develop and validate such assays.

A particularly exciting development in screening technology is the advent of DNA-encoded libraries (DELs). nih.govrsc.orgrsc.orgwikipedia.orgdrugdiscoverychemistry.com In this approach, each compound in a vast library is tagged with a unique DNA barcode. The entire library can then be screened in a single tube against a target protein. After washing away non-binders, the DNA barcodes of the remaining compounds can be amplified and sequenced, revealing the identity of the hits. The synthesis of a DEL based on the this compound scaffold would allow for the screening of millions or even billions of related compounds, dramatically increasing the chances of discovering potent and selective binders for novel targets.

The following table summarizes the key aspects of integrating this compound derivatives with HTS platforms.

HTS PlatformDescriptionApplication
Automated In Vitro Assays Robotic systems for dispensing reagents, incubating, and reading plates in 96-, 384-, or 1536-well formats.Primary screening of compound libraries against specific biological targets.
High-Content Screening (HCS) Automated microscopy and image analysis to assess the effects of compounds on cellular phenotypes.Phenotypic screening to identify compounds that induce a desired cellular response, without a priori knowledge of the target.
DNA-Encoded Libraries (DELs) Screening of vast combinatorial libraries where each molecule is tagged with a unique DNA barcode.Affinity-based selection to identify binders to a wide range of protein targets, including those that are difficult to assay functionally. nih.govrsc.orgrsc.orgwikipedia.orgdrugdiscoverychemistry.com

Interdisciplinary Research Opportunities

The future of research on this compound is not confined to medicinal chemistry. Interdisciplinary collaborations will be key to unlocking the full potential of this chemical scaffold.

In the field of chemical biology , derivatives of this compound can be developed as molecular probes to study biological processes. By incorporating photoreactive groups or affinity tags, these compounds can be used to identify and characterize their protein targets in living cells, providing valuable insights into cellular signaling pathways. frontiersin.orgnih.govnih.govharvard.edusemanticscholar.org

Collaboration with materials scientists could lead to the development of novel functional materials. The N-aryl anthranilic acid scaffold, with its rigid structure and potential for hydrogen bonding, could be incorporated into polymers or other materials to create surfaces with specific recognition properties or to act as sensors for particular analytes.

Furthermore, the intersection of nanotechnology and medicinal chemistry offers exciting possibilities. Derivatives of this compound could be conjugated to nanoparticles for targeted drug delivery, potentially increasing their therapeutic index and reducing systemic side effects.

Finally, a deeper collaboration with biologists and pharmacologists will be essential to fully understand the mechanism of action of any new compounds and to translate in vitro findings into in vivo models of disease. This will involve a comprehensive evaluation of their efficacy, pharmacokinetics, and safety in relevant animal models.

Q & A

Q. What are the recommended methods for synthesizing 2-[(2-chlorobenzyl)amino]benzoic acid, and how can reaction conditions be optimized?

Answer: Synthesis typically involves coupling 2-chlorobenzylamine with substituted benzoic acid derivatives under reflux conditions. Key steps include:

  • Amide bond formation : Use carbodiimide crosslinkers (e.g., EDC/HCl) in anhydrous solvents like DMF or THF to activate the carboxylic acid group .
  • Purification : Recrystallization from ethanol/water mixtures improves yield and purity. Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane, 1:1) .
  • Optimization : Adjust stoichiometry (1:1.2 molar ratio of amine to acid) and temperature (70–80°C) to minimize byproducts like Schiff bases .

Q. How can the crystal structure of this compound be determined experimentally?

Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard:

  • Crystallization : Slow evaporation of ethanol or DMSO solutions yields suitable crystals .
  • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K. SHELX programs (e.g., SHELXL) refine structures, with R-factors < 0.05 for high-quality data .
  • Hydrogen bonding : Intramolecular N–H⋯O bonds (e.g., 2.02 Å) stabilize planar conformations, while intermolecular O–H⋯O interactions form dimeric motifs .

Q. How does polymorphism affect the physicochemical properties of this compound, and how can polymorphs be controlled?

Answer: Polymorphs arise from variations in molecular packing, impacting solubility and bioavailability.

  • Identification : Use PXRD (distinct peaks at 2θ = 12.5°, 15.8°) and DSC (melting point differences > 5°C) .
  • Control strategies :
    • Heteronucleation : Add polymeric templates (e.g., 2-[(4-vinylphenyl)amino]benzoic acid copolymers) to direct crystal growth .
    • Solvent engineering : Polar aprotic solvents (e.g., DMSO) favor Form I, while ethanol/water mixtures stabilize Form II .

Q. How can computational modeling predict the biological activity of this compound derivatives?

Answer:

  • Docking studies : Use AutoDock Vina to simulate binding to targets like cyclooxygenase-2 (COX-2). The chlorobenzyl group enhances hydrophobic interactions in the active site .
  • QSAR models : Correlate substituent effects (e.g., electron-withdrawing Cl) with anti-inflammatory activity (IC50 values). Meta-substitution improves potency by ~30% compared to ortho .

Q. What analytical techniques resolve contradictions in reported bioactivity data for structurally similar analogs?

Answer: Discrepancies often arise from impurity profiles or assay conditions.

  • Purity validation : HPLC-MS (≥98% purity; C18 column, acetonitrile/0.1% TFA gradient) .
  • Assay standardization : Use LPS-induced RAW264.7 cells for consistent COX-2 inhibition measurements. EC50 values vary by ≤15% under controlled O2 levels .
  • Structural confirmation : Combine ¹H NMR (aromatic protons at δ 7.2–8.1 ppm) and HRMS ([M+H]+m/z 290.0584) to rule out degradation .

Q. How do cocrystal salt forms of this compound enhance drug delivery?

Answer: Cocrystals with coformers (e.g., nicotinamide) improve solubility and stability:

  • Synthesis : Grind equimolar amounts with a coformer using a ball mill (30 Hz, 15 min). Confirm formation via Raman spectroscopy (shifted C=O stretch from 1680 → 1650 cm⁻¹) .
  • Performance : Cocrystals show 2.3× higher dissolution rates in pH 6.8 buffer compared to the free acid .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.